Home > Products > Building Blocks P19994 > 2-Methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one
2-Methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one - 1150617-73-4

2-Methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one

Catalog Number: EVT-1707189
CAS Number: 1150617-73-4
Molecular Formula: C7H7N3O
Molecular Weight: 149.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Rearrangement of Pyrrolo[1,2-d][1,3,4]oxadiazines: This approach involves treating pyrrolooxadiazines with nucleophiles to induce a rearrangement reaction, ultimately yielding the desired pyrrolotriazinone scaffold [, ]. This method offers a relatively simple and efficient route to access diversely substituted derivatives.

  • Regioselective Intramolecular Cyclization: This method utilizes 1,2-biscarbamoyl-substituted 1H-pyrroles as starting materials. Upon treatment with suitable reagents, these compounds undergo a regioselective intramolecular cyclization, forming the pyrrolotriazinone core structure [, ]. This strategy allows for the introduction of substituents at specific positions on the heterocyclic ring system.

Chemical Reactions Analysis
  • N-Alkylation: The nitrogen atom at the 1-position of the triazinone ring can undergo alkylation reactions, introducing various alkyl groups. This modification often influences the compound's physicochemical properties and biological activity [].

  • Halogenation: The pyrrole ring is susceptible to electrophilic aromatic substitution reactions, such as bromination, allowing for the introduction of halogen atoms. These halogenated derivatives serve as valuable intermediates for further chemical transformations [].

Mechanism of Action

The mechanism of action of 2-Methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one derivatives varies depending on the nature and position of substituents on the core scaffold. Research suggests that certain derivatives act as kinase inhibitors, specifically targeting vascular endothelial growth factor receptors (VEGFR) and fibroblast growth factor receptors (FGFR) [, , ]. These kinases play crucial roles in angiogenesis and cell proliferation, making them attractive targets for cancer therapy.

Applications
  • Development of Anticancer Agents: Derivatives of 2-methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one have demonstrated potent inhibitory activity against VEGFR and FGFR kinases [, , , ]. These findings highlight the potential of this scaffold in developing novel therapies for treating various cancers.

  • Inhibition of Ubiquitin-Specific Protease 7 (USP7): Recent studies suggest that specific 2-methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one derivatives exhibit inhibitory activity against USP7, a deubiquitinase involved in regulating various cellular processes, including tumorigenesis []. This discovery opens up new avenues for exploring its therapeutic potential in cancer and other USP7-mediated diseases.

  • Exploration as Phosphodiesterase Inhibitors: While not extensively studied, the structural features of 2-phenyl substituted imidazotriazinones, closely related to 2-methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one, suggest potential as phosphodiesterase (PDE) inhibitors []. PDE inhibitors are valuable therapeutic agents for treating cardiovascular and urogenital diseases, highlighting another potential application for this scaffold.

(R)-1-(4-(4-Fluoro-2-methyl-1H-indol-5-yloxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yloxy)propan-2-ol (BMS-540215)

  • Compound Description: BMS-540215 is a potent and selective inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase. [, , , ] It exhibits robust preclinical in vivo activity in human tumor xenograft models. []
  • Relevance: This compound shares the core structure of pyrrolo[2,1-f][1,2,4]triazine with the target compound 2-Methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one. It also possesses a methyl substituent at the 2-position of the pyrrolo[2,1-f][1,2,4]triazine core. []

BMS-582664 (Brivanib Alaninate)

  • Compound Description: BMS-582664 is the L-alanine prodrug of BMS-540215. [, , , ] This prodrug was designed to improve aqueous solubility and oral bioavailability compared to the parent compound. [] BMS-582664 is currently in phase II clinical trials for treating solid tumors. [, ]
  • Relevance: BMS-582664 is structurally related to 2-Methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one as it contains the BMS-540215 structure, which shares the core pyrrolo[2,1-f][1,2,4]triazine and the 2-methyl substitution with the target compound. []

[4-[[1-(3-Fluorophenyl)methyl]-1H-indazol-5-ylamino]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]carbamic acid, (3S)-3-morpholinylmethyl ester (BMS-599626)

  • Compound Description: BMS-599626 is a dual inhibitor of human epidermal growth factor receptor (HER) 1 and HER2 kinases. [] This compound demonstrates excellent biochemical potency and kinase selectivity. []
  • Relevance: This compound also shares the core structure of pyrrolo[2,1-f][1,2,4]triazine with the target compound 2-Methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one. Notably, it also has a methyl substituent at the 5-position of the pyrrolo[2,1-f][1,2,4]triazine core. []

2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one (PB17-026-01)

  • Compound Description: PB17-026-01 is a potent allosteric inhibitor of the protein tyrosine phosphatase SHP2. [] It binds to the allosteric binding pocket of SHP2. []
  • Relevance: This compound also shares the core structure of pyrrolo[2,1-f][1,2,4]triazine with the target compound 2-Methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one. The paper highlights this compound's structure-activity relationship within the pyrrolo[2,1-f][1,2,4]triazine scaffold. []

5-Isopropyl-6-(5-methyl-1,3,4-oxadiazol-2-yl)-N-(2-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine (BMS-645737)

  • Compound Description: BMS-645737 is a potent and selective antagonist of the vascular endothelial growth factor receptor-2 (VEGFR-2). [, , ]
  • Relevance: Similar to the previous compounds, BMS-645737 shares the core pyrrolo[2,1-f][1,2,4]triazine structure with 2-Methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one. The research focuses on its metabolic pathways, emphasizing the relevance of this core structure. []

(S)-1-(4-(5-Cyclopropyl-1H-pyrazol-3-yl)pyrrolo[1,2-f][1,2,4]triazin-2-yl)-N-(6-fluoropyridin-3-yl)-2-methyl-pyrrolidine-2-carboxamide

  • Relevance: While this compound features a pyrrolo[1,2-f][1,2,4]triazine core, which is an isomer of the 2-Methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one core, it highlights the broader interest in this class of compounds for pharmaceutical applications. [, ]
  • Compound Description: This compound is proposed as a guanine isostere, designed using a “single-atom skeletal editing” approach. []
  • Relevance: While this compound features an imidazo[2,1-f][1,2,4]triazin-4(3H)-one core instead of the pyrrolo[2,1-f][1,2,4]triazin-4(1H)-one core of the target compound, it highlights the broader interest in this class of compounds, particularly as bioisosteres for nucleobases like guanine. []

2-(3,4-Dimethoxybenzyl)-7-det-5-methylimidazo-[5,1-f][1,2,4]triazin-4(3H)-one (Bay 60-7550)

  • Compound Description: Bay 60-7550 is a potent and selective phosphodiesterase 2 (PDE2) inhibitor. [] This compound increases cGMP signaling in neurons and exhibits anxiolytic effects in mice. []
  • Relevance: Although Bay 60-7550 possesses an imidazo[5,1-f][1,2,4]triazin-4(3H)-one core, it showcases the importance of exploring various substitutions and modifications within this class of compounds for targeting different therapeutic areas, such as anxiety disorders in this case. []

Methisosildenafil (Compound A)

  • Compound Description: Methisosildenafil is a sildenafil analog identified as a potential adulterant in food. [] It has a dimethylpiperazine ring replacing the methylpiperazine group of sildenafil. []
  • Relevance: Although methisosildenafil belongs to the pyrazolo[4,3-d]pyrimidin-7(6H)-one class, its identification as a sildenafil analog and its presence as a potential adulterant underscores the need to understand the structural diversity and potential biological activities within related heterocyclic systems, including pyrrolo[2,1-f][1,2,4]triazin-4(1H)-ones. []

Hydroxyvardenafil (Compound B)

  • Compound Description: Hydroxyvardenafil is a novel vardenafil analog with a hydroxyl group added to the ethylpiperazine group. [] It belongs to the imidazo[1,5-f][1,2,4]triazin-4(3H)-one class. []
  • Relevance: Although hydroxyvardenafil is classified as an imidazo[1,5-f][1,2,4]triazin-4(3H)-one, its identification as a vardenafil analog highlights the structural similarities and potential pharmacological relationships between these different heterocyclic systems. [] This discovery further emphasizes the importance of exploring various modifications within related compound classes, including pyrrolo[2,1-f][1,2,4]triazin-4(1H)-ones.

Properties

CAS Number

1150617-73-4

Product Name

2-Methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one

IUPAC Name

2-methyl-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one

Molecular Formula

C7H7N3O

Molecular Weight

149.15 g/mol

InChI

InChI=1S/C7H7N3O/c1-5-8-7(11)6-3-2-4-10(6)9-5/h2-4H,1H3,(H,8,9,11)

InChI Key

KYLCRQWYTHFOLK-UHFFFAOYSA-N

SMILES

CC1=NN2C=CC=C2C(=O)N1

Canonical SMILES

CC1=NN2C=CC=C2C(=O)N1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.